

understanding Bromo-PEG5-acid reactivity and stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bromo-PEG5-acid

Cat. No.: B606399

[Get Quote](#)

An In-Depth Technical Guide to **Bromo-PEG5-acid**: Reactivity and Stability

Introduction

Bromo-PEG5-acid is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and materials science.[1] Its structure is defined by a terminal bromide (Br) group, a flexible five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) moiety.[2][3] The hydrophilic PEG chain enhances the aqueous solubility of the molecule and its conjugates, a critical feature for biological applications.[2][4] The two terminal functional groups offer orthogonal reactivity: the bromide acts as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[2][3][5] This versatility makes **Bromo-PEG5-acid** a valuable tool for researchers, particularly in the synthesis of complex biomolecules and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[6][7]

Core Chemical Properties

The utility of **Bromo-PEG5-acid** stems from its distinct chemical functionalities. The bromo group is highly reactive towards nucleophiles like thiols and amines, enabling covalent attachment via S_N2 reactions.[8][9] The PEG spacer provides flexibility and hydrophilicity, which can improve the pharmacokinetic properties of conjugated molecules.[1][10] The carboxylic acid group allows for conjugation to amine-containing molecules following activation with standard coupling reagents.[3][11]

Table 1: Physicochemical Properties of **Bromo-PEG5-acid**

Property	Value / Description	Source(s)
Molecular Formula	C13H25BrO7	[3]
Molecular Weight	373.2 g/mol	[3]
CAS Number	1817735-27-5	[3]
Appearance	White to off-white solid or oil	[10]
Solubility	Soluble in aqueous media, DMSO, DMF	[2][10]
Storage	Store at -20°C, protected from moisture and light	[3][12]

Reactivity Profile

Reactivity of the Bromo Group

The terminal bromine atom is an effective leaving group, making the adjacent carbon atom susceptible to nucleophilic attack through an S_N2 mechanism.[8] This reaction is the primary route for conjugating the bromo- end of the linker.

Diagram 1. General Nucleophilic Substitution Reaction.

The efficiency of this reaction depends heavily on the nucleophile. The general order of reactivity is thiolate > amine > alcohol.[8]

- **Reaction with Thiols:** Thiols, such as the side chains of cysteine residues in proteins, are highly reactive towards the bromo group, forming a stable thioether bond.[8][13] The reaction is most efficient at a pH of 7.5-8.5, where the thiol is deprotonated to its more nucleophilic thiolate form.[7][13]
- **Reaction with Amines:** Primary and secondary amines react to form stable secondary or tertiary amine linkages.[8] The reaction requires the amine to be in its neutral, deprotonated state. Therefore, if the amine is in a salt form (e.g., hydrochloride), a non-nucleophilic base like diisopropylethylamine (DIPEA) should be added.[8] A potential side reaction is over-

alkylation, where the newly formed secondary amine reacts with another molecule of **Bromo-PEG5-acid**.^[8]^[13] This can be minimized by using a large excess of the amine-containing molecule.^[13]

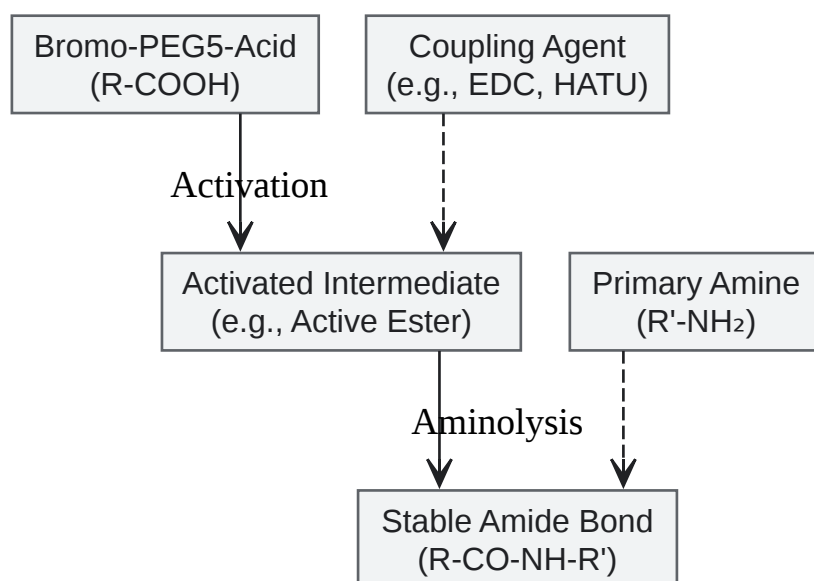
- **Reaction with Alcohols:** Alcohols are generally poor nucleophiles and require harsher conditions, such as the presence of a strong base, to react with the bromo group.^[8]

Table 2: Recommended Conditions for Nucleophilic Substitution

Parameter	Thiol Conjugation	Amine Conjugation
Target Residue	Cysteine	Lysine, N-terminus
pH	7.5 - 8.5	8.0 - 9.0
Molar Excess of Linker	5 to 20-fold	10 to 50-fold
Temperature	4°C to Room Temperature	Room Temperature to 60°C
Reaction Time	2 - 12 hours	4 - 24 hours
Atmosphere	Inert (Nitrogen or Argon)	Inert (Nitrogen or Argon)

Reactivity of the Carboxylic Acid Group

The terminal carboxylic acid is typically reacted with primary amines to form a highly stable amide bond.^[2]^[5] This reaction is not spontaneous and requires the use of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU), to activate the carboxyl group.^[2]^[3]^[11]



[Click to download full resolution via product page](#)

Diagram 2. Amide Bond Formation Workflow.

Stability and Degradation

While **Bromo-PEG5-acid** is stable under recommended storage conditions, its reactivity makes it susceptible to degradation, particularly in aqueous solutions.[12][14]

- **Hydrolysis:** The primary degradation pathway is the hydrolysis of the carbon-bromine (C-Br) bond.[12][14] In an aqueous environment, water can act as a nucleophile, displacing the bromide to form the corresponding Hydroxy-PEG5-acid.[14] The rate of this hydrolysis is accelerated by higher temperatures and extreme pH levels.[10][14] To ensure maximum reactivity, it is highly recommended to prepare aqueous solutions of **Bromo-PEG5-acid** immediately before use.[14]

Diagram 3. Hydrolysis Degradation Pathway.

- **PEG Chain Stability:** The polyethylene glycol backbone is generally stable under typical laboratory conditions but can be cleaved by strong oxidizing agents or prolonged exposure to UV light.[14]
- **Storage and Handling:** Proper storage is crucial to maintain the integrity of the compound.

Table 3: Recommended Storage and Handling of **Bromo-PEG5-acid**

Condition	Solid Compound	Solutions
Temperature	-20°C	-20°C (up to 1 month), -80°C (up to 6 months)
Atmosphere	Dry, under inert gas if possible	Aliquots to avoid freeze-thaw cycles
Container	Tightly sealed, light-resistant vial	Tightly sealed vials
Incompatible Materials	Strong acids, strong alkalis, strong oxidizing agents	[12] [15]
Handling Notes	Allow to equilibrate to room temperature before opening to prevent moisture condensation. [12]	Prepare fresh in aqueous buffers whenever possible. [14] For stock solutions, use an anhydrous organic solvent like DMSO. [14]

Key Experimental Protocols

Protocol for Thiol Conjugation (e.g., to a Protein Cysteine Residue)

This protocol describes the covalent attachment of **Bromo-PEG5-acid** to a protein via a free thiol group on a cysteine residue.[\[10\]](#)

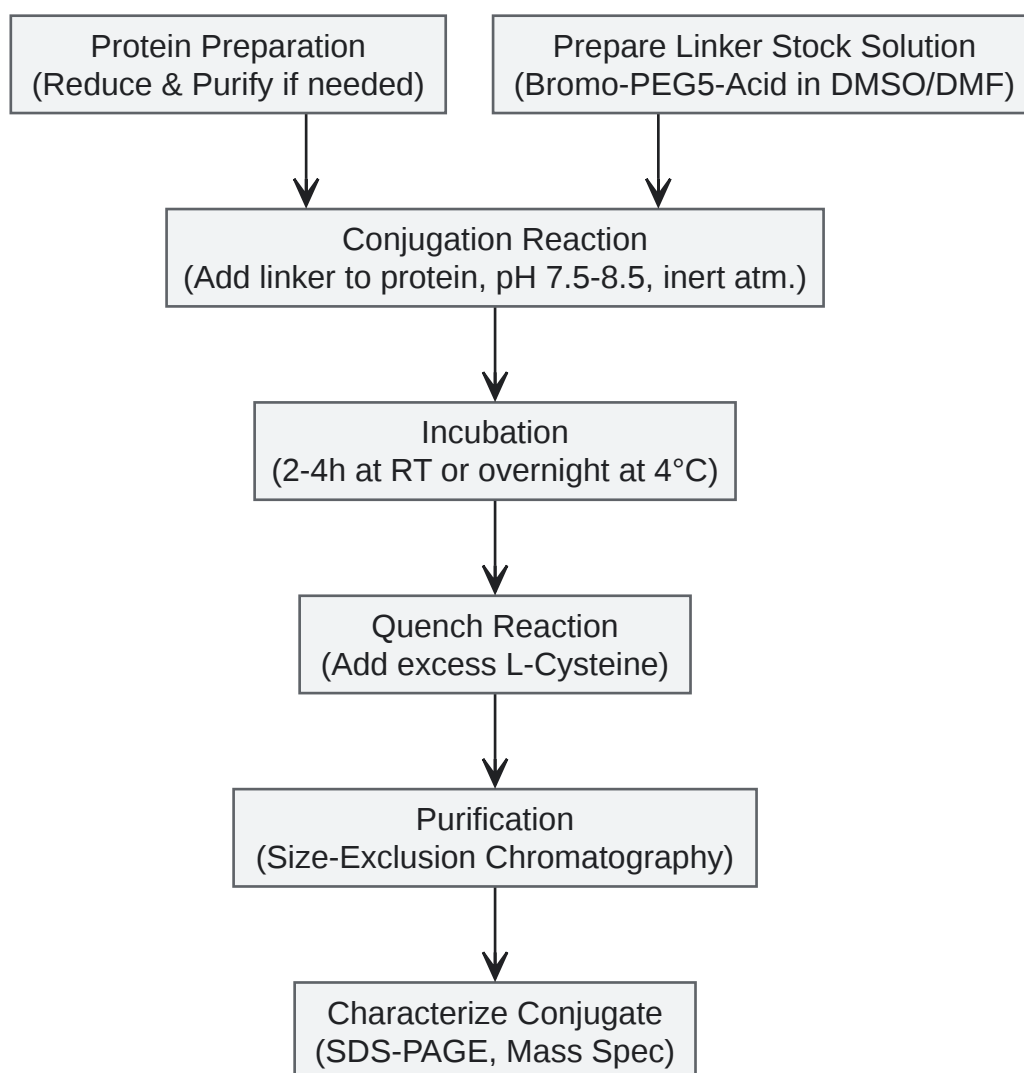
Materials:

- Protein containing a free cysteine residue
- Bromo-PEG5-acid**
- Reaction Buffer: Degassed phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5[\[13\]](#)
[\[16\]](#)

- Reducing agent (optional, e.g., TCEP)
- Quenching reagent: L-cysteine or β -mercaptoethanol[10][16]
- Purification system: Size-exclusion chromatography (SEC) or dialysis equipment[10][17]
- Anhydrous DMSO or DMF for linker stock solution

Methodology:

- **Protein Preparation:** If necessary, reduce disulfide bonds to generate free thiols using a suitable reducing agent like TCEP. Subsequently, remove the reducing agent using a desalting column. Dissolve the purified protein in the degassed reaction buffer to a concentration of 1-5 mg/mL.[10][18]
- **Linker Preparation:** Immediately before use, prepare a stock solution of **Bromo-PEG5-acid** (e.g., 20 mM) in anhydrous DMSO or DMF.[16][17]
- **Conjugation Reaction:** Add a 10- to 20-fold molar excess of the **Bromo-PEG5-acid** stock solution to the protein solution.[18] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-oxidation of thiols to disulfides.[10][13]
- **Incubation:** Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[10][18]
- **Quenching:** Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to consume any unreacted **Bromo-PEG5-acid**. [16][18] Incubate for an additional 30 minutes.[18]
- **Purification:** Purify the resulting conjugate using size-exclusion chromatography or extensive dialysis to remove excess linker and quenching reagent.[10][18]

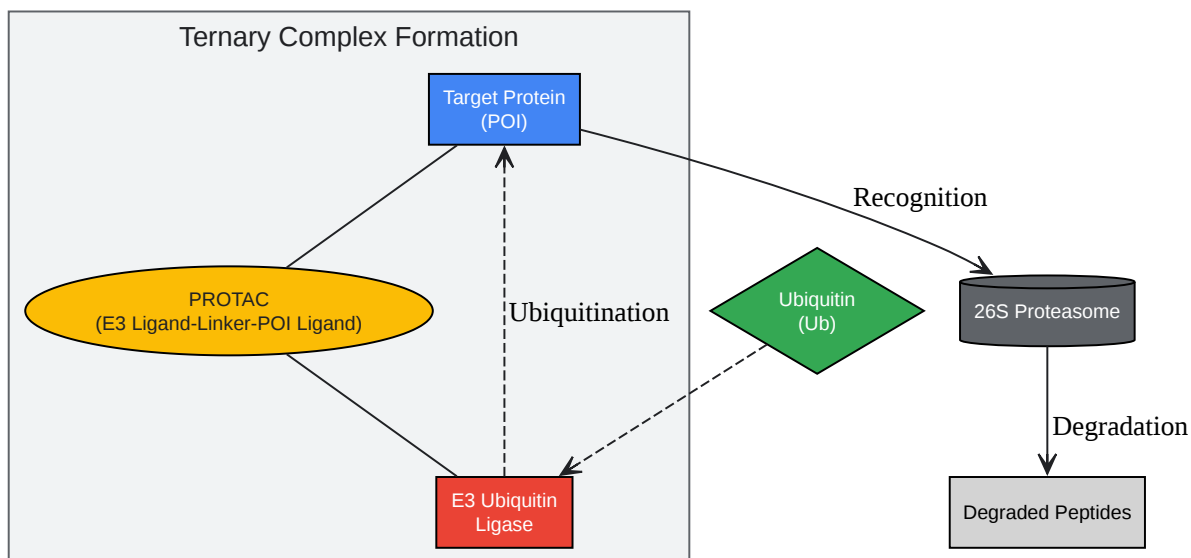


[Click to download full resolution via product page](#)

Diagram 4. Experimental Workflow for Thiol Conjugation.

Application in PROTAC Development

A significant application of **Bromo-PEG5-acid** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[19] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[10] **Bromo-PEG5-acid** serves as a flexible linker connecting the protein-targeting ligand to the E3 ligase-binding ligand.[10][19] The terminal bromo and carboxylic acid groups provide orthogonal handles for a convergent synthesis strategy.[18]



[Click to download full resolution via product page](#)

Diagram 5. Simplified PROTAC Mechanism of Action.

Conclusion

Bromo-PEG5-acid is a highly versatile chemical tool with well-defined reactivity and stability profiles. Its heterobifunctional nature allows for the sequential and controlled conjugation of different molecules, while the PEG spacer imparts favorable solubility and biocompatibility. A thorough understanding of its reactivity with nucleophiles, its primary degradation pathway via hydrolysis, and proper handling procedures is essential for its successful application. For researchers in drug development and chemical biology, **Bromo-PEG5-acid** remains an invaluable linker for constructing sophisticated bioconjugates and innovative therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromo-peg5-acid [myskinrecipes.com]
- 2. Bromo-PEG5-acid - Creative Biolabs [creative-biolabs.com]
- 3. Bromo-PEG5-acid, 1817735-27-5 | BroadPharm [broadpharm.com]
- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 5. Bromo-PEG5-Acid - CD Bioparticles [cd-bioparticles.net]
- 6. Br-PEG5-acid | 1817735-27-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bromo PEG | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG Acid | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [understanding Bromo-PEG5-acid reactivity and stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606399#understanding-bromo-peg5-acid-reactivity-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com